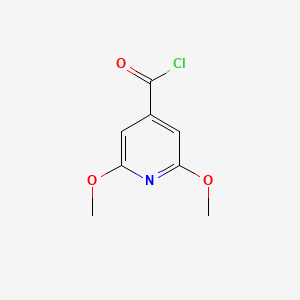

2,6-Dimethoxypyridine-4-carbonyl chloride

Description

Overview of Pyridine (B92270) Derivatives as Key Heterocyclic Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. nih.gov Its presence is integral to the structure of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antihistamine drugs, as well as agrochemicals like herbicides and insecticides. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties, such as a dipole moment and the ability to act as a base or a ligand for metal catalysts. nih.gov The pyridine scaffold can be functionalized through various reactions, including electrophilic and nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. nih.gov The rich history of pyridine synthesis, dating back to the 19th century with the Hantzsch synthesis, has evolved to include sophisticated transition metal-catalyzed and biocatalytic methods, highlighting the enduring importance of this heterocyclic system in organic chemistry. nih.govchemguide.co.uk

Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by a carbonyl group bonded to a chlorine atom. Current time information in Lagos, NG.lookchem.com They are considered activated derivatives of carboxylic acids because the hydroxyl group is replaced by a chlorine atom, which is an excellent leaving group. Current time information in Lagos, NG.libretexts.org This high reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis for the formation of other carbonyl-containing compounds. Current time information in Lagos, NG.lookchem.com They readily react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and water to hydrolyze back to the corresponding carboxylic acid, in reactions that are typically rapid and often proceed to completion. chemscene.comguidechem.com The conversion of a carboxylic acid to an acyl chloride is a common strategy to facilitate reactions that would otherwise be difficult or require harsh conditions. chemguide.co.uklibretexts.org Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are frequently employed for this transformation. chemguide.co.uksigmaaldrich.com

Role of 2,6-Dimethoxypyridine-4-carbonyl chloride in Advanced Synthetic Strategies

2,6-Dimethoxypyridine-4-carbonyl chloride is a specialized reagent that combines the high reactivity of an acyl chloride with the specific electronic characteristics of a 2,6-disubstituted pyridine ring. The methoxy (B1213986) groups at the 2 and 6 positions exert a significant electron-donating effect on the pyridine ring, which can influence the reactivity of the acyl chloride group at the 4-position. This electronic modulation, coupled with the steric hindrance provided by the flanking methoxy groups, can offer unique selectivity in certain synthetic transformations.

While detailed research findings on the specific applications of 2,6-Dimethoxypyridine-4-carbonyl chloride are not extensively documented in publicly available literature, its structure suggests a role as a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. It can be used to introduce the 2,6-dimethoxypyridin-4-ylcarbonyl moiety into various substrates through nucleophilic acyl substitution reactions. The precursor, 2,6-dimethoxypyridine (B38085), is known to be used in organic synthesis, and its derivatives are of interest for their potential biological activities. guidechem.com The conversion of the corresponding carboxylic acid, 2,6-dimethoxypyridine-4-carboxylic acid, to the acyl chloride would typically be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride, a common transformation in organic synthesis to activate the carboxyl group for subsequent reactions. chemguide.co.uklibretexts.org

The strategic application of this reagent would likely be in scenarios where fine-tuning of electronic properties and steric environment is crucial for achieving desired reactivity and selectivity. For instance, in the synthesis of pharmaceutical ingredients, the precise modification of a lead compound with this particular pyridinoyl chloride could be explored to enhance biological activity or modulate pharmacokinetic properties.

Chemical and Physical Properties of 2,6-Dimethoxypyridine-4-carbonyl chloride

| Property | Value |

| CAS Number | 717871-77-7 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Purity | Typically offered in high purity (e.g., 85.0-99.8%) by commercial suppliers. lookchem.com |

| Solubility | Expected to be soluble in common organic solvents. lookchem.com |

Properties

CAS No. |

717871-77-7 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2,6-dimethoxypyridine-4-carbonyl chloride |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(9)11)4-7(10-6)13-2/h3-4H,1-2H3 |

InChI Key |

UDZLZXOBNFKBDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethoxypyridine 4 Carbonyl Chloride

Precursor Synthesis: 2,6-Dimethoxypyridine-4-carboxylic Acid Preparation

The synthesis of the direct precursor, 2,6-dimethoxypyridine-4-carboxylic acid, is a critical first stage. This can be achieved through various routes, primarily involving the oxidation of suitable pyridine (B92270) precursors or the strategic interconversion of functional groups.

The creation of pyridine carboxylic acids through the oxidation of alkylpyridine precursors is a well-established synthetic strategy. A logical, though not always direct, starting point is the readily available 2,6-lutidine (2,6-dimethylpyridine). wikipedia.org

One classical approach to constructing the pyridine ring is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. wikipedia.org For example, the reaction of ethyl acetoacetate, formaldehyde, and ammonia produces 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org This dihydropyridine (B1217469) intermediate can then be aromatized by oxidation with agents like nitric acid in the presence of sulfuric acid to yield the corresponding pyridine derivative. orgsyn.org However, this route would necessitate several subsequent steps, including decarboxylation and the introduction of the 4-carboxy and 2,6-dimethoxy groups, making it a lengthy process.

A more direct oxidation of 2,6-lutidine has been explored, for instance, using liquid phase catalytic oxidation with a metal porphyrin catalyst to yield pyridine-2,6-dicarboxylic acid. google.com This particular method, however, functionalizes the 2 and 6 positions, not the desired 4-position. To achieve substitution at the 4-position via this strategy, one would need to start with a precursor like 2,6-dimethyl-4-substituted pyridine and oxidize the methyl groups, a complex undertaking.

Functional group interconversions offer more versatile and often more efficient pathways to the carboxylic acid moiety at the 4-position.

Hydrolysis of Nitriles : A prominent method involves the hydrolysis of a 2,6-dimethoxy-4-cyanopyridine intermediate. This nitrile can be converted to the carboxylic acid under either acidic or basic conditions. The required cyanopyridine precursor can be synthesized via nucleophilic substitution on a 4-halo-2,6-dimethoxypyridine using a metal cyanide, such as copper(I) cyanide. google.com

Carbonation of Organometallic Intermediates : This method involves the formation of an organometallic reagent from a halogenated precursor like 4-bromo-2,6-dimethoxypyridine. The bromo-pyridine can be converted into a highly reactive organolithium or Grignard reagent. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the target 2,6-dimethoxypyridine-4-carboxylic acid.

Substitution on a Pre-existing Carboxylic Acid : It is also feasible to start with a commercially available, differently substituted pyridine-4-carboxylic acid. For example, 2,6-dichloropyridine-4-carboxylic acid sigmaaldrich.com could potentially undergo nucleophilic aromatic substitution with sodium methoxide (B1231860) to replace the chloro groups with the desired methoxy (B1213986) groups. This reaction requires careful optimization to ensure the substitution occurs without undesirable side reactions involving the carboxylic acid group.

Conversion of 2,6-Dimethoxypyridine-4-carboxylic Acid to its Acyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation, typically achieved using specific chlorinating agents. masterorganicchemistry.comchemistrysteps.com

Two primary reagents are favored for this chlorination due to their efficiency and the nature of their byproducts: thionyl chloride and oxalyl chloride. wikipedia.orgwikipedia.org

Thionyl Chloride (SOCl₂) is a cost-effective and widely utilized reagent for preparing acyl chlorides. rsc.org The key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification. masterorganicchemistry.com The reaction can be catalyzed by the addition of N,N-dimethylformamide (DMF) or pyridine. rsc.orgbritannica.com Using equimolar amounts of pyridine has been shown to facilitate the reaction at lower temperatures and in high yield. scispace.com

Oxalyl Chloride ((COCl)₂) is often preferred for its milder reaction conditions, which can be crucial for sensitive substrates. chemicalbook.comguidechem.com Like thionyl chloride, its byproducts (carbon monoxide, carbon dioxide, and HCl) are volatile, which simplifies the workup procedure. wikipedia.orgchemicalbook.com These reactions are also frequently catalyzed by DMF, which reacts with oxalyl chloride to form a reactive Vilsmeier intermediate. wikipedia.org Generally, oxalyl chloride is considered a more selective reagent. wikipedia.org

Table 1: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Byproducts | Typical Conditions | Catalyst |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Neat or inert solvent (e.g., toluene), RT to reflux | DMF, Pyridine |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Inert solvent (e.g., CH₂Cl₂), 0°C to RT | DMF |

The rate of conversion from carboxylic acid to acyl chloride is governed by the formation of a reactive intermediate. libretexts.org For thionyl chloride, this is an acyl chlorosulfite, which is then attacked by a chloride ion. libretexts.org

Several factors can be manipulated to optimize reaction kinetics and yield:

Catalysis : The use of DMF or pyridine as a catalyst substantially increases the reaction rate. DMF forms a highly reactive Vilsmeier-Haack reagent, while pyridine can act as both a nucleophilic catalyst and an acid scavenger. wikipedia.orgrsc.orgstackexchange.com

Temperature : Reactions are often run from 0°C to reflux, depending on the substrate and reagent. The use of pyridine as a co-reagent with thionyl chloride can enable the use of lower temperatures. scispace.com

Purity and Stoichiometry : High yields are contingent on the use of pure reagents and the strict exclusion of water, which would hydrolyze the product back to the carboxylic acid. chemistrysteps.com Careful control of stoichiometry, especially when using catalysts, is essential for optimizing the yield, which can often be nearly quantitative. researchgate.net

Scaling the synthesis of 2,6-dimethoxypyridine-4-carbonyl chloride for industrial production requires addressing several key factors beyond laboratory-scale procedures.

Reagent Economics and Safety : Thionyl chloride is produced on a very large scale and is significantly cheaper than oxalyl chloride, making it the preferred reagent for industrial synthesis. rsc.org However, both reagents are corrosive, toxic, and react exothermically with water, necessitating specialized handling equipment and stringent safety protocols. wikipedia.orgrsc.org

Waste Management : The gaseous byproducts (HCl, SO₂, CO) are hazardous and must be neutralized and scrubbed from exhaust streams to comply with environmental regulations. rsc.org In the DMF-catalyzed reaction with oxalyl chloride, the potential formation of the potent carcinogen dimethylcarbamoyl chloride is a serious concern that requires specific control measures. wikipedia.org

Process Control : The exothermic nature of the chlorination reaction requires robust thermal management systems to prevent runaway reactions on a large scale. Continuous processing in microreactors is an emerging greener alternative to traditional batch processing. rsc.org

Alternative Synthetic Approaches and Novel Methodologies

While traditional synthetic routes provide reliable access to 2,6-dimethoxypyridine-4-carbonyl chloride, researchers are continuously seeking more direct and efficient methods. This section explores alternative strategies, including direct functionalization and multicomponent reactions, which hold promise for the streamlined synthesis of this and related pyridine derivatives.

Direct Functionalization Strategies

Direct C-H functionalization of a pre-formed 2,6-dimethoxypyridine (B38085) ring represents an atom-economical and potentially shorter synthetic route. One of the most powerful methods for the selective introduction of a carboxyl group onto a pyridine ring is through directed ortho-metalation, specifically lithiation. clockss.org

The strategy involves the deprotonation of 2,6-dimethoxypyridine at the C-4 position using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an electrophile like carbon dioxide. The methoxy groups at the C-2 and C-6 positions are expected to direct the lithiation to the C-3 (and C-5) position. However, the lithiation of 2,3-dimethoxypyridine (B17369) has been shown to be diverted to the 4-position, suggesting that the electronic effects of multiple methoxy groups can influence the regioselectivity. clockss.org In the case of 2,6-dimethoxypyridine, the C-4 position is electronically activated and sterically accessible, making it a plausible site for deprotonation.

The general steps for this approach are outlined below:

Lithiation: 2,6-Dimethoxypyridine is treated with a strong lithium base at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

Carboxylation: The resulting 4-pyridyllithium intermediate is then quenched with solid carbon dioxide (dry ice) or a stream of CO2 gas.

Acidification: Subsequent acidic workup protonates the carboxylate salt to yield 2,6-dimethoxypyridine-4-carboxylic acid.

Chlorination: The final conversion to the acid chloride would proceed as previously described, using a chlorinating agent like thionyl chloride or oxalyl chloride.

This directed metalation approach offers a convergent synthesis, potentially reducing the number of steps compared to building the ring from acyclic precursors. The success of this strategy hinges on achieving high regioselectivity during the lithiation step.

| Step | Reagents and Conditions | Product | Notes |

| 1. Lithiation | 2,6-Dimethoxypyridine, n-BuLi or LDA, THF, -78 °C | 2,6-Dimethoxypyridin-4-yllithium | The regioselectivity is crucial for the success of this step. |

| 2. Carboxylation | CO2 (solid or gas), -78 °C to room temperature | Lithium 2,6-dimethoxypyridine-4-carboxylate | |

| 3. Acidification | Aqueous acid (e.g., HCl) | 2,6-Dimethoxypyridine-4-carboxylic acid | |

| 4. Chlorination | Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), reflux | 2,6-Dimethoxypyridine-4-carbonyl chloride |

Table 1: Proposed reaction conditions for the direct functionalization synthesis of 2,6-Dimethoxypyridine-4-carbonyl chloride.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov While a specific MCR for the direct synthesis of 2,6-dimethoxypyridine-4-carbonyl chloride is not prominently reported, the principles of pyridine synthesis through MCRs can be adapted to target this class of compounds.

One of the most well-known MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . scientificlabs.co.uk Although the classical Hantzsch reaction typically produces 1,4-dihydropyridines which then require oxidation, modern variations aim for the direct formation of the aromatic pyridine ring. A hypothetical MCR approach to a precursor of 2,6-dimethoxypyridine-4-carboxylic acid could involve the condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and an ammonia source. To achieve the desired 2,6-dimethoxy substitution pattern, specialized starting materials would be necessary.

A potential, albeit complex, MCR strategy could be envisioned involving a precursor to the C4-carboxylic acid functionality incorporated into one of the components. For instance, a reaction between an enamine derived from a β-ketoester, an α,β-unsaturated carbonyl compound bearing a protected carboxyl group, and an ammonia source could theoretically construct the pyridine ring with the desired substitution pattern.

The development of a novel MCR for the synthesis of 2,6-dimethoxypyridine-4-carbonyl chloride or its immediate precursor would be a significant advancement, offering a highly convergent and diversity-oriented route. Research in this area is ongoing, with the aim of expanding the scope of MCRs to access a wider range of functionalized heterocyclic compounds. nih.gov

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| Hantzsch-type | β-dicarbonyl compound | Aldehyde | Ammonia source | Substituted dihydropyridine/pyridine |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Dicarbonyl compound | - | 2,6-Dihydroxypyridine derivative |

Table 2: General multicomponent reaction strategies for pyridine synthesis.

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethoxypyridine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. libretexts.orgchemistrysteps.com The general mechanism for this transformation is a two-step addition-elimination process. chemistrysteps.com The reactivity of the acyl chloride can be significantly modulated by the electronic and steric nature of its constituent groups. nih.gov

Aminolysis and Amide Formation (e.g., Schotten–Baumann Reaction)

The reaction of 2,6-dimethoxypyridine-4-carbonyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding amides. This reaction is a fundamental transformation in organic chemistry, often carried out under Schotten-Baumann conditions. byjus.comiitk.ac.in The Schotten-Baumann reaction typically employs a biphasic system of an organic solvent and water, with a base to neutralize the hydrogen chloride gas that is liberated during the reaction. byjus.comiitk.ac.in

The general reaction can be depicted as follows: RCOCl + 2 R'NH₂ → RCONHR' + R'NH₃Cl

In the initial step, the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. iitk.ac.in The subsequent collapse of this intermediate results in the formation of the amide and hydrogen chloride. libretexts.org A second equivalent of the amine then neutralizes the HCl, forming an ammonium (B1175870) salt. libretexts.org

Table 1: General Thermodynamic Parameters for Amide Formation from Acyl Chlorides

| Parameter | General Observation | Implication for 2,6-Dimethoxypyridine-4-carbonyl chloride |

| Enthalpy (ΔH) | Generally exothermic due to the formation of a strong C-N bond. | The reaction is expected to be exothermic. |

| Entropy (ΔS) | Can be slightly negative due to the combination of two molecules into one, but this is often outweighed by the favorable enthalpy change. | The entropy change is likely to be small and negative. |

| Gibbs Free Energy (ΔG) | Negative, indicating a spontaneous reaction. | The formation of the amide is expected to be spontaneous. |

This table is based on general principles of amide formation and does not represent experimentally determined values for the specific compound.

The reactivity of 2,6-dimethoxypyridine-4-carbonyl chloride is significantly influenced by the steric and electronic effects of the two methoxy (B1213986) groups on the pyridine (B92270) ring.

Base catalysis is a crucial aspect of aminolysis, particularly under Schotten-Baumann conditions. byjus.com The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like pyridine, serves two primary purposes: to neutralize the liberated HCl, thus preventing the protonation of the amine nucleophile, and to shift the reaction equilibrium towards the product side. byjus.comreddit.com When pyridine is used as a base, it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. byjus.comreddit.com

The choice of solvent can also have a profound impact on the reaction rate and outcome. The Schotten-Baumann reaction often utilizes a two-phase system (e.g., dichloromethane (B109758) and water) to facilitate the separation of the organic product from the aqueous base and byproducts. iitk.ac.in In aprotic polar solvents, the rate of aminolysis can be influenced by the solvent's ability to stabilize the charged intermediates.

Esterification and Ester Formation

Similar to aminolysis, 2,6-dimethoxypyridine-4-carbonyl chloride readily undergoes esterification when treated with alcohols. This reaction is also a nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. libretexts.org

The mechanism is analogous to that of aminolysis, involving the formation of a tetrahedral intermediate which then collapses to yield the ester and HCl. nih.gov The reactivity in esterification is also subject to steric hindrance; primary alcohols react more readily than secondary, which are in turn more reactive than tertiary alcohols. libretexts.org

Table 2: Expected Reactivity of Alcohols with 2,6-Dimethoxypyridine-4-carbonyl chloride

| Alcohol Type | Expected Relative Rate of Reaction | Reason |

| Primary (e.g., Methanol) | High | Less steric hindrance around the hydroxyl group. |

| Secondary (e.g., Isopropanol) | Moderate | Increased steric bulk compared to primary alcohols. |

| Tertiary (e.g., tert-Butanol) | Low to very low | Significant steric hindrance, making nucleophilic attack difficult. |

This table is based on general principles of esterification and does not represent experimentally determined values for the specific compound.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)

Acyl chlorides are highly reactive towards strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li). libretexts.org The reaction of 2,6-dimethoxypyridine-4-carbonyl chloride with these reagents is expected to proceed via nucleophilic acyl substitution.

With Grignard reagents, the initial reaction would produce a ketone. However, ketones are also reactive towards Grignard reagents. Therefore, unless carefully controlled at low temperatures, the reaction typically proceeds further, with a second equivalent of the Grignard reagent adding to the newly formed ketone to yield a tertiary alcohol after acidic workup. libretexts.org

The reaction with lithium diorganocuprates (Gilman reagents, R₂CuLi) is a milder and more selective method for converting acyl chlorides to ketones. libretexts.org The reaction generally stops at the ketone stage because Gilman reagents are less reactive towards ketones than acyl chlorides. libretexts.org

While specific experimental data for the reaction of 2,6-dimethoxypyridine-4-carbonyl chloride with these organometallic reagents is not available in the reviewed literature, the general reactivity patterns of acyl chlorides suggest these transformations are feasible. The electronic properties of the dimethoxypyridine ring may influence the reactivity of the intermediate ketone towards further nucleophilic attack.

Chemoselectivity and Regioselectivity in C-C Bond Formation

While specific studies on the chemoselectivity and regioselectivity of 2,6-Dimethoxypyridine-4-carbonyl chloride in C-C bond formation are not extensively detailed in the reviewed literature, general principles of acyl chloride reactivity can be applied. In reactions with organometallic reagents, which are common for creating carbon-carbon bonds, the primary site of attack is the highly electrophilic carbonyl carbon.

The regioselectivity is generally not a point of ambiguity in these reactions, as the carbonyl group is the most reactive site for nucleophilic attack by carbanion equivalents. Chemoselectivity, however, can be a factor when the organometallic reagent or the substrate contains other electrophilic functional groups. The high reactivity of the acyl chloride group typically ensures it reacts in preference to less reactive electrophiles. The electron-donating methoxy groups at the 2 and 6 positions of the pyridine ring may slightly attenuate the electrophilicity of the carbonyl carbon compared to unsubstituted pyridine-4-carbonyl chloride, but it remains a highly reactive functional group.

Formation of Pyridyl Ketones and Related Carbonyl Compounds

The synthesis of pyridyl ketones is a primary application of pyridine carbonyl chlorides. 2,6-Dimethoxypyridine-4-carbonyl chloride can serve as a precursor to a variety of pyridyl ketones through reactions with organometallic reagents such as Grignard reagents, organolithium compounds, or through Friedel-Crafts acylation of electron-rich aromatic compounds.

For instance, the reaction with a Grignard reagent (R-MgX) would proceed via nucleophilic acyl substitution to yield a 4-acyl-2,6-dimethoxypyridine. The general scheme for this transformation is as follows:

Reaction Scheme: 2,6-(MeO)₂-Py-4-COCl + R-MgX → 2,6-(MeO)₂-Py-4-COR + MgXCl

This reaction is crucial for building more complex molecular architectures centered on a pyridine core. Similarly, this acyl chloride is a valuable reagent in the synthesis of amides and esters through reactions with amines and alcohols, respectively. For example, related compounds like 2-chloro-6-methylpyridine-4-carbonyl chloride are utilized to form amides and esters, which are key transformations in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Reactivity with Other Heteroatom Nucleophiles

2,6-Dimethoxypyridine-4-carbonyl chloride readily reacts with a variety of heteroatom nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. These reactions are classic examples of nucleophilic acyl substitution.

The general reactivity trend is influenced by the nucleophilicity of the attacking species and the stability of the resulting tetrahedral intermediate. The pyridine nitrogen can also play a role, potentially influencing the reaction rate through its basicity, although in this case, the carbonyl group is at the 4-position, and the electronic effects of the ring are more significant than any direct intramolecular catalysis.

Advanced Mechanistic Investigations

Transition State Analysis in Nucleophilic Substitution

In the nucleophilic substitution reaction of an acyl chloride with a nucleophile like pyridine, the reaction proceeds through a transition state. Computational studies on the reaction of acetyl chloride with pyridine have shown that the transition state involves the formation of a new bond between the nucleophile and the carbonyl carbon, and the simultaneous weakening of the carbon-chlorine bond. nih.govguidechem.comnih.gov

The geometry of the transition state is crucial in determining the reaction's activation energy. For the reaction of an acyl chloride with pyridine, the lowest unoccupied molecular orbital (LUMO) of the transition state is often a mix of the σ* C-Cl and π* C=O orbitals of the acyl chloride. nih.govguidechem.comnih.gov The attack of the pyridine nucleophile is directed towards this LUMO. The electron-donating methoxy groups in 2,6-Dimethoxypyridine-4-carbonyl chloride would be expected to raise the energy of the LUMO, potentially affecting the activation barrier of the reaction.

Role of Intermediates (e.g., Tetrahedral Intermediates)

The mechanism of nucleophilic acyl substitution can proceed through a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. A tetrahedral intermediate is formed when the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a new single bond, resulting in a carbon atom with four single bonds. guidechem.com

For the reaction of acyl chlorides with nucleophiles, the existence and stability of a tetrahedral intermediate depend on the nature of the reactants and the reaction conditions. In many cases, particularly with good leaving groups like chloride, the reaction may proceed through a concerted mechanism or the tetrahedral intermediate may be a very transient species, resembling the transition state more than a stable intermediate. However, for some systems, particularly with less reactive acyl halides (like acyl fluorides), a distinct tetrahedral intermediate can be formed. nih.gov In the case of 2,6-Dimethoxypyridine-4-carbonyl chloride, the stability of a potential tetrahedral intermediate would be influenced by the electronic properties of the substituted pyridine ring.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the reaction pathway from the transition state down to the reactants and products. This analysis confirms that a calculated transition state structure indeed connects the desired reactants and products on the potential energy surface.

For the nucleophilic substitution reaction of an acyl chloride, an IRC analysis would trace the geometric and energetic changes as the nucleophile approaches, forms a bond with the carbonyl carbon, and the leaving group departs. This provides a detailed picture of the reaction mechanism, including the synchronicity of bond formation and bond breaking. While no specific IRC analysis for 2,6-Dimethoxypyridine-4-carbonyl chloride has been found in the literature, such a study would be invaluable in elucidating the precise mechanism of its reactions.

Computational Verification of Reaction Pathways (e.g., DFT Studies)

While specific peer-reviewed computational studies focusing solely on 2,6-dimethoxypyridine-4-carbonyl chloride are not extensively available in the public domain, the reaction pathways of acyl chlorides, in general, are well-understood through computational methods like Density Functional Theory (DFT). DFT studies serve as a powerful tool to corroborate and rationalize experimentally observed chemical reactivity.

For a molecule such as 2,6-dimethoxypyridine-4-carbonyl chloride, DFT calculations would typically be employed to:

Analyze the Ground State Geometry and Electronic Structure: These calculations would confirm the molecule's preferred conformation and the distribution of electron density. The electron-donating effect of the two methoxy groups and the electron-withdrawing nature of the pyridine ring would influence the electrophilicity of the carbonyl carbon.

Model Reaction Intermediates and Transition States: In a typical nucleophilic acyl substitution reaction, a tetrahedral intermediate is formed. chemistrystudent.com DFT calculations can determine the geometry and energy of this intermediate, as well as the transition states leading to its formation and collapse.

Determine Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the reaction's feasibility and kinetics.

Investigate Mechanistic Pathways: DFT can be used to compare different potential reaction pathways. For instance, in a reaction with an amine, it could model the step-wise nucleophilic addition-elimination mechanism. savemyexams.com This involves the initial attack of the nucleophile on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride leaving group. chemistrystudent.comchemistrytalk.org

The general mechanism for nucleophilic acyl substitution, which would be modeled by DFT, is a two-step process:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. chemistrystudent.com

Elimination of the Leaving Group: The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled. chemistrystudent.com

A hypothetical DFT study would likely confirm that the carbonyl carbon is the most electrophilic site in the molecule, making it highly susceptible to nucleophilic attack. The pyridine ring and methoxy groups would modulate this reactivity, but the fundamental pathway would remain consistent with that of other acyl chlorides.

Chemoselectivity and Orthogonal Reactivity of the Acyl Chloride Functionality

The acyl chloride group is one of the most reactive functional groups in organic chemistry, a fact that dictates the chemoselectivity of 2,6-dimethoxypyridine-4-carbonyl chloride in the presence of other functionalities. wikipedia.org Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. The high reactivity of the acyl chloride allows for a wide range of transformations that leave the ether and pyridine functionalities intact under appropriate conditions.

The reactivity of the acyl chloride stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group. chemistrystudent.com This inherent reactivity allows for selective reactions with a variety of nucleophiles, often under mild conditions.

The following table summarizes the expected chemoselective reactions of 2,6-dimethoxypyridine-4-carbonyl chloride, highlighting the preservation of the dimethoxypyridine core:

| Nucleophile | Reagent Example | Product Functional Group | Reaction Description |

| Water | H₂O | Carboxylic Acid | Hydrolysis to form the corresponding carboxylic acid. savemyexams.com |

| Alcohols | R-OH (e.g., ethanol) | Ester | Esterification to form an ester. savemyexams.com |

| Amines | R-NH₂ (e.g., ethylamine) | Amide | Amidation to form a secondary amide. savemyexams.com |

| Carboxylates | R-COO⁻Na⁺ | Anhydride | Formation of a mixed anhydride. wikipedia.org |

| Organometallics | R-MgBr (Grignard) | Ketone/Tertiary Alcohol | Acylation to form a ketone, which may react further to a tertiary alcohol. wikipedia.org |

The concept of orthogonal reactivity is also critical. This means that the acyl chloride can be reacted selectively without affecting other functional groups that might require different reaction conditions for their transformation. For instance, the ether linkages of the methoxy groups are stable to the nucleophilic conditions used to react with the acyl chloride. Cleavage of these ethers would require harsh acidic conditions (e.g., HBr or HI), which are not typically employed for acyl chloride reactions. Similarly, while the pyridine nitrogen is basic and can be protonated, it does not interfere with the nucleophilic attack at the carbonyl center.

Applications in the Synthesis of Complex Molecular Architectures

Utilization as a Building Block for Substituted Pyridine (B92270) Systems

The strategic placement of functional groups on the pyridine ring is crucial for tuning the properties of the final molecule. 2,6-Dimethoxypyridine-4-carbonyl chloride is a versatile starting material for creating a variety of substituted pyridine derivatives.

Construction of Polyfunctionalized Pyridines

The primary point of reactivity on 2,6-dimethoxypyridine-4-carbonyl chloride is the highly electrophilic acyl chloride group. This functional group readily undergoes reaction with a wide array of nucleophiles to introduce diverse substituents at the C4-position of the pyridine ring. This allows for the construction of a library of polyfunctionalized pyridines where the core structure is maintained.

The reaction of the acyl chloride with amines, alcohols, and organometallic reagents leads to the formation of amides, esters, and ketones, respectively. These transformations are fundamental in organic synthesis for creating new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. The methoxy (B1213986) groups at the 2- and 6-positions, being electron-donating, activate the pyridine ring, potentially influencing the reactivity of the acyl chloride.

While direct literature examples detailing the extensive use of this specific compound are not prevalent, the synthesis of other 4-substituted pyridine-2,6-dicarboxylic acid derivatives from different precursors highlights the importance of this substitution pattern. oist.jpresearchgate.net Methods for creating such structures are often sought for building blocks in bioactive molecules and functional materials. oist.jp The conversion of the acyl chloride moiety of 2,6-dimethoxypyridine-4-carbonyl chloride into these varied functionalities represents a potential pathway to novel compounds with tailored electronic and steric properties.

| Nucleophile | Resulting Functional Group at C4 | Potential Product Class |

| Primary/Secondary Amine (R₂NH) | Amide (-CONR₂) | Pyridine-4-carboxamides |

| Alcohol (ROH) | Ester (-COOR) | Pyridine-4-carboxylates |

| Grignard Reagent (RMgX) | Ketone (-COR) | 4-Acylpyridines |

| Sodium Azide (NaN₃) | Acyl Azide (-CON₃) | Precursor for Curtius Rearrangement |

| Water (H₂O) | Carboxylic Acid (-COOH) | 2,6-Dimethoxypyridine-4-carboxylic acid |

Synthesis of Fused Pyridine Derivatives (e.g., Imidazopyridines, Pyrrolidines via Ring Contraction)

The synthesis of fused pyridine systems, such as imidazopyridines, typically requires a specific arrangement of functional groups on the pyridine ring, most commonly a 2,3-diaminopyridine (B105623) which can undergo condensation with a carbonyl compound. nih.gov Imidazopyridines are a significant class of fused heterocycles with a wide range of pharmacological activities. nih.gov

The direct use of 2,6-dimethoxypyridine-4-carbonyl chloride for the synthesis of imidazopyridines is not a straightforward process as it lacks the necessary vicinal amino groups. However, it could be envisioned as a precursor in a multi-step synthetic sequence. A hypothetical route would involve the conversion of the methoxy groups into amino groups. This transformation is challenging but could potentially proceed through nucleophilic aromatic substitution if the methoxy groups are first converted to better leaving groups, such as chloro groups. Subsequently, the introduction of a second amino group ortho to the first would be necessary to create the required 2,3-diaminopyridine scaffold. The carbonyl chloride at the 4-position could be carried through these steps or modified as needed for the final cyclization. Various methods exist for the synthesis of imidazopyridines from suitably substituted pyridines. e3s-conferences.orgorganic-chemistry.org

The ring contraction of pyridines to form pyrrolidine (B122466) derivatives is another area of interest in synthetic chemistry, offering access to valuable saturated nitrogen heterocycles from abundant aromatic precursors. researchgate.net These reactions often proceed through photochemical or electrochemical methods. researchgate.net While there are no specific reports of using 2,6-dimethoxypyridine-4-carbonyl chloride in such transformations, the electronic nature of the substituents on the pyridine ring can influence the outcome of these reactions.

Role in the Synthesis of Bipyridine and Terpyridine Scaffolds

Bipyridine and terpyridine moieties are fundamental ligands in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions.

Homocoupling and Heterocoupling Strategies (if applicable)

The synthesis of symmetrical bipyridines often relies on the homocoupling of halopyridines using transition metal catalysts, such as those based on nickel or palladium. mdpi.com For 2,6-dimethoxypyridine-4-carbonyl chloride to be used in such coupling reactions, the methoxy groups would likely need to be converted into halogen atoms (e.g., chloro or bromo groups). The resulting dihalopyridine could then potentially undergo homocoupling to form a substituted 4,4'-bipyridine.

Heterocoupling strategies, which combine two different pyridine units, offer a route to unsymmetrical bipyridines. Again, this would necessitate the conversion of the methoxy groups to a functionality suitable for cross-coupling reactions, such as a boronic acid or a halide. For instance, the conversion to a dihalopyridine would allow for participation in reactions like the Suzuki or Stille coupling with another pyridyl-boronic acid or pyridyl-stannane, respectively. The synthesis of 2,2′:6′,2″-terpyridine can be achieved by reacting 2,6-dichloropyridine (B45657) with other pyridine derivatives, showcasing a relevant coupling strategy. mdpi.com

Ligand Design for Coordination Chemistry and Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry, and the functionalization of the pyridine ring is a key strategy for modulating the properties of the resulting metal complexes. mdpi.comresearchgate.net The acyl chloride group of 2,6-dimethoxypyridine-4-carbonyl chloride is an excellent anchor point for introducing coordinating moieties. By reacting it with bifunctional nucleophiles, a variety of chelating ligands can be synthesized.

For example, reaction with an amino-alcohol could yield an amide-ether ligand, while reaction with an aminothiol (B82208) could produce an amide-thioether ligand. The introduction of other heterocyclic groups, known for their coordination ability (e.g., pyrazole, imidazole), is also possible through this synthetic handle. The resulting ligands could then be used to form complexes with various transition metals for applications in catalysis or as functional materials. nih.govresearchgate.net

| Reactant for Acyl Chloride | Potential Ligand Type | Coordinating Atoms |

| 2-Aminoethanol | Amide-Alcohol | N, O |

| 2-(Aminomethyl)pyridine | Diamide-Pyridine | N, N, N |

| 1H-Pyrazol-5-amine | Amide-Pyrazole | N, N, N |

| Cysteine ethyl ester | Amide-Thioether-Ester | N, S, O |

Precursor for Advanced Organic Materials and Supramolecular Structures

The development of advanced organic materials and supramolecular assemblies often relies on molecules capable of forming ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. mdpi.com Pyridine derivatives are excellent candidates for building such structures due to the directional nature of the nitrogen lone pair and the aromatic ring. mdpi.com

By converting the acyl chloride of 2,6-dimethoxypyridine-4-carbonyl chloride into functional groups that can participate in these interactions, it can serve as a valuable precursor. For instance, the synthesis of pyridine-2,6-dicarboxamides has been shown to produce compounds that form extensive hydrogen-bonded networks, and these scaffolds are explored in supramolecular and coordination chemistry. mdpi.com Reacting 2,6-dimethoxypyridine-4-carbonyl chloride with various primary amines would yield a series of N-substituted amides. The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, facilitating the formation of predictable supramolecular synthons.

Furthermore, the introduction of long alkyl chains or other functional groups via the acyl chloride can lead to the formation of liquid crystals or other ordered materials. The pyridine nitrogen itself can be used as a coordination site, allowing for the construction of coordination polymers and metal-organic frameworks (MOFs) where the organic linker is derived from 2,6-dimethoxypyridine-4-carbonyl chloride. nih.gov

Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

While direct, documented examples of "2,6-Dimethoxypyridine-4-carbonyl chloride" being used in the synthesis of ligands for Metal-Organic Frameworks (MOFs) are not extensively reported in publicly available literature, the structural characteristics of the molecule suggest its potential as a precursor for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linkers.

The pyridine-4-carboxylate moiety that would result from the hydrolysis or esterification of "2,6-Dimethoxypyridine-4-carbonyl chloride" is a well-known motif in MOF chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming the nodes of the framework. The methoxy groups at the 2 and 6 positions could influence the properties of a resulting MOF in several ways:

Electronic Effects : The electron-donating methoxy groups can increase the electron density on the pyridine ring, potentially enhancing its coordination strength to metal ions.

Steric Influence : The presence of these groups can direct the geometry of the resulting framework, influencing pore size and shape.

Functionalization : The methoxy groups offer sites for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.

The synthesis of a hypothetical MOF ligand from "2,6-Dimethoxypyridine-4-carbonyl chloride" would typically involve its reaction with a multidentate amine or alcohol to create a larger, more complex linker molecule before its introduction to a metal salt for framework assembly.

Development of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. "2,6-Dimethoxypyridine-4-carbonyl chloride" is a candidate for the synthesis of components for supramolecular assemblies due to its reactive acyl chloride function and the potential for hydrogen bonding and π-π stacking interactions involving the pyridine ring.

The conversion of the acyl chloride to amides or esters allows for the introduction of various functional groups that can drive self-assembly. For instance, reaction with an amino-functionalized long-chain alkane could produce an amphiphilic molecule capable of forming micelles or vesicles in solution. Similarly, reaction with a molecule containing a complementary hydrogen bonding motif could lead to the formation of well-defined molecular duplexes or larger aggregates.

The 2,6-dimethoxy-substituted pyridine core is a key component in this context. The methoxy groups can influence the solubility and aggregation behavior of the resulting molecules. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to the stability of the supramolecular structure.

Development of New Synthetic Methodologies

The unique electronic and steric properties of "2,6-Dimethoxypyridine-4-carbonyl chloride" make it an interesting subject for the development of novel synthetic methods, particularly in catalysis and asymmetric synthesis.

Catalytic Applications Facilitated by the Acyl Chloride

In the case of "2,6-Dimethoxypyridine-4-carbonyl chloride," the pyridine nitrogen can act as a catalyst for the acylation of alcohols, amines, and other nucleophiles. The general mechanism is as follows:

Formation of the Acylpyridinium Ion : A nucleophilic pyridine catalyst attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a highly electrophilic acylpyridinium intermediate.

Nucleophilic Attack : The alcohol or amine nucleophile attacks the carbonyl carbon of the acylpyridinium ion.

Product Formation and Catalyst Regeneration : The tetrahedral intermediate collapses, leading to the formation of the ester or amide product and the regeneration of the pyridine catalyst.

The methoxy groups at the 2 and 6 positions of "2,6-Dimethoxypyridine-4-carbonyl chloride" would likely enhance the nucleophilicity of the pyridine nitrogen, potentially increasing its catalytic activity.

Table 1: Comparison of Pyridine-based Catalysts in Acylation This table provides a conceptual comparison of the expected catalytic activity of different pyridine derivatives based on general chemical principles.

| Catalyst | Relative Nucleophilicity | Expected Catalytic Activity | Steric Hindrance |

| Pyridine | Baseline | Moderate | Low |

| 4-(Dimethylamino)pyridine (DMAP) | High | High | Low |

| 2,6-Lutidine | Moderate | Moderate | High |

| 2,6-Dimethoxypyridine (B38085) | High | Potentially High | Moderate |

This table is illustrative and based on established principles of nucleophilic catalysis. Actual performance may vary based on specific reaction conditions.

Strategies for Asymmetric Synthesis Involving Acyl Pyridiniums

The formation of chiral molecules with a high degree of stereoselectivity is a major goal of modern organic synthesis. Acylpyridinium ions, when rendered chiral, can be effective intermediates in asymmetric catalysis. While specific applications of "2,6-Dimethoxypyridine-4-carbonyl chloride" in this area are not widely documented, its structure lends itself to incorporation into such strategies.

A common approach involves the use of a chiral, non-racemic pyridine catalyst. When this chiral catalyst reacts with an acyl chloride, it forms a chiral acylpyridinium ion. This intermediate can then react with a prochiral nucleophile, with the chiral environment of the catalyst directing the approach of the nucleophile to favor the formation of one enantiomer of the product over the other.

Alternatively, "2,6-Dimethoxypyridine-4-carbonyl chloride" could be used to acylate a chiral auxiliary. The resulting chiral amide or ester could then undergo a diastereoselective reaction, with the chiral auxiliary being removed in a subsequent step to yield the enantiomerically enriched product.

The development of new chiral pyridine catalysts derived from or related to the 2,6-dimethoxypyridine scaffold is an active area of research. The electronic properties of the methoxy groups could have a significant impact on the reactivity and selectivity of such catalysts.

Computational and Theoretical Studies of 2,6 Dimethoxypyridine 4 Carbonyl Chloride and Its Reaction Pathways

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic structure of 2,6-Dimethoxypyridine-4-carbonyl chloride is fundamental to its reactivity. The pyridine (B92270) ring, being electron-deficient, is further influenced by the presence of two electron-donating methoxy (B1213986) groups and an electron-withdrawing carbonyl chloride group. This substitution pattern creates a unique electronic environment that dictates the molecule's behavior in chemical reactions.

A key aspect of understanding this electronic environment is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For 2,6-Dimethoxypyridine-4-carbonyl chloride, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, enhanced by the methoxy groups. Conversely, the LUMO is anticipated to be centered on the carbonyl chloride moiety, specifically on the antibonding π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. This distribution makes the carbonyl carbon highly susceptible to nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for Substituted Pyridine Derivatives

| Property | Representative Value | Significance |

| HOMO Energy | -7.0 to -6.0 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | -1.5 to -0.5 eV | Represents the energy of the lowest energy orbital for accepting an electron. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | A smaller gap correlates with higher reactivity and lower kinetic stability. irjweb.com |

| Electronegativity (χ) | 3.5 to 4.5 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.25 to 3.25 | Resistance to change in electron distribution; "hard" molecules have a large HOMO-LUMO gap. irjweb.com |

| Electrophilicity Index (ω) | 1.5 to 2.5 | Quantifies the electrophilic nature of the molecule. |

Note: These values are illustrative and based on typical ranges for similar organic molecules calculated by DFT methods. Actual values for 2,6-Dimethoxypyridine-4-carbonyl chloride would require specific quantum chemical calculations.

Quantum Chemical Calculations of Energetics and Geometries

Quantum chemical calculations are essential for determining the three-dimensional structure, stability, and vibrational frequencies of 2,6-Dimethoxypyridine-4-carbonyl chloride. These calculations can also elucidate the transition states and reaction pathways for its various chemical transformations.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. researchgate.net Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), have been shown to provide reliable results for the geometries and electronic properties of similar pyridine derivatives. researchgate.net

DFT calculations would allow for the optimization of the ground state geometry of 2,6-Dimethoxypyridine-4-carbonyl chloride. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine ring and the orientation of the methoxy and carbonyl chloride substituents could be accurately determined. Such calculations have been performed on related molecules like pyridine-2,6-dicarbonyl dichloride, providing valuable benchmarks. researchgate.net

Furthermore, DFT can be used to calculate the energetics of different rotational isomers (rotamers) arising from the rotation around the C-C bond connecting the carbonyl group to the pyridine ring and the C-O bonds of the methoxy groups. The relative energies of these conformers are crucial for understanding the molecule's conformational landscape and how it might influence reactivity.

Table 2: Representative Calculated Geometrical Parameters for 2,6-Dimethoxypyridine-4-carbonyl chloride

| Parameter | Bond | Representative Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O | 1.18 - 1.20 | |

| C-Cl | 1.78 - 1.80 | |

| Cring-Ccarbonyl | 1.50 - 1.52 | |

| Cring-O | 1.35 - 1.37 | |

| O-CH3 | 1.42 - 1.44 | |

| Bond Angles (°) | ||

| O=C-Cl | 120 - 122 | |

| Cring-C-O | 118 - 120 | |

| Cring-O-C | 117 - 119 |

Note: These values are estimations based on DFT calculations of similar acyl chlorides and methoxy-substituted pyridines. Precise values require specific calculations for the target molecule.

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and reaction barriers. For a molecule like 2,6-Dimethoxypyridine-4-carbonyl chloride, ab initio calculations would be particularly useful for benchmarking DFT results and for studying reaction mechanisms where electron correlation effects are significant.

Modeling of Solvation Effects and Reaction Environments

The reactivity of 2,6-Dimethoxypyridine-4-carbonyl chloride can be significantly influenced by the solvent in which a reaction is carried out. Computational models can account for these solvation effects in several ways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure.

Explicit solvation models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve treating a number of solvent molecules explicitly at the molecular mechanics level, while the solute is treated with quantum mechanics. nih.gov This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent molecules to be modeled, providing a more detailed picture of the solvation shell. nih.gov For reactions of 2,6-Dimethoxypyridine-4-carbonyl chloride with nucleophiles, explicit solvent models could be crucial for accurately modeling the stabilization of charged intermediates and transition states.

Prediction of Novel Reactivity and Reaction Selectivity

Computational chemistry can be a predictive tool for discovering new reactions and understanding selectivity. For 2,6-Dimethoxypyridine-4-carbonyl chloride, the primary site of reactivity is the electrophilic carbonyl carbon. Theoretical calculations can be used to model the reaction pathways of this compound with various nucleophiles.

By calculating the activation energies for different potential reaction pathways, it is possible to predict the most likely products and the selectivity of a reaction. For example, in a reaction with a nucleophile that has multiple reactive sites, DFT calculations can determine which site will preferentially attack the carbonyl carbon.

Furthermore, computational studies can explore the possibility of less common reaction pathways. For instance, under certain conditions, could the pyridine nitrogen act as a Lewis base to activate a substrate, or could reactions occur at the aromatic ring? By mapping out the potential energy surfaces for these alternative pathways, computational chemistry can guide experimental efforts toward discovering novel reactivity for 2,6-Dimethoxypyridine-4-carbonyl chloride.

Advanced Spectroscopic and Analytical Investigations of Reaction Intermediates and Products

Application of Advanced NMR Techniques for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structure determination of novel compounds derived from 2,6-dimethoxypyridine-4-carbonyl chloride. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are indispensable for elucidating the intricate structures of more complex reaction products, such as those resulting from multi-step syntheses or reactions yielding multiple regioisomers.

For instance, in the synthesis of novel amide or ester derivatives, HMBC can unequivocally confirm the formation of the new carbonyl linkage by showing a correlation between the protons on the pyridine (B92270) ring or the methoxy (B1213986) groups and the newly formed amide or ester carbonyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-3, H-5 | 6.85 (s) | 106.2 | C-2, C-4, C-6 |

| OCH₃ | 3.95 (s) | 54.1 | C-2, C-6 |

| C=O | - | 164.5 | H-3, H-5 |

| C-2, C-6 | - | 163.8 | H-3, H-5, OCH₃ |

| C-4 | - | 148.7 | H-3, H-5 |

Note: Data is hypothetical and for illustrative purposes.

Mass Spectrometry for Reaction Monitoring and Intermediate Detection (e.g., ESI-MS)

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for real-time reaction monitoring and the detection of fleeting intermediates. ESI-MS allows for the gentle transfer of ionic species from solution into the gas phase for mass analysis, making it ideal for observing charged intermediates or products in the reaction mixture without significant fragmentation.

In reactions involving 2,6-dimethoxypyridine-4-carbonyl chloride, ESI-MS can be used to track the consumption of the starting material and the formation of the product by monitoring their respective molecular ion peaks. More importantly, it can provide evidence for the existence of short-lived intermediates, such as acylated catalyst species or tetrahedral intermediates, which are often difficult to detect by other means. By periodically sampling the reaction mixture and analyzing it by ESI-MS, a time-course of the reaction can be constructed, offering valuable mechanistic insights.

Infrared and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that excel at identifying functional groups and monitoring their transformations during a chemical reaction. The reactivity of 2,6-dimethoxypyridine-4-carbonyl chloride is dominated by the acyl chloride group, which has a strong and characteristic IR absorption band.

The conversion of the acyl chloride to other functional groups, such as esters or amides, can be readily followed by observing the disappearance of the acyl chloride C=O stretching band (typically around 1780-1815 cm⁻¹) and the appearance of a new carbonyl stretching band at a lower frequency (e.g., ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide).

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) |

| Acyl Chloride (C=O) | 1780 - 1815 |

| Ester (C=O) | 1735 - 1750 |

| Amide (C=O) | 1650 - 1690 |

| C-O-C (ether) | 1050 - 1150 |

| C=C, C=N (pyridine ring) | 1550 - 1610 |

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers a complementary view. The symmetric stretching vibrations of the pyridine ring can be monitored to ensure its integrity throughout the reaction sequence.

Crystallographic Studies of Derived Compounds for Confirmation of Stereochemistry and Connectivity

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. For complex molecules derived from 2,6-dimethoxypyridine-4-carbonyl chloride, obtaining a single crystal suitable for X-ray analysis provides irrefutable proof of its three-dimensional structure.

This technique is particularly valuable when reactions can lead to multiple isomers or when the product contains stereocenters. The resulting crystal structure confirms the connectivity of all atoms and provides a definitive assignment of the stereochemistry, which is often challenging to determine solely by spectroscopic methods. For example, in a derivative of 2,6-dimethoxypyridine-4-carboxylic acid, X-ray crystallography has been used to confirm the planar conformation of the pyridine ring and the spatial arrangement of the substituent groups.

Kinetic Studies using Spectroscopic Monitoring

Understanding the kinetics of a reaction—how fast it proceeds and what factors influence the rate—is fundamental to process optimization and mechanistic elucidation. Spectroscopic techniques are well-suited for kinetic studies because they allow for the continuous and non-invasive monitoring of the concentration of reactants, products, or intermediates over time.

For reactions involving 2,6-dimethoxypyridine-4-carbonyl chloride, UV-Vis or IR spectroscopy can be employed for kinetic analysis. For example, if the product has a different UV-Vis absorption spectrum from the starting materials, the rate of its formation can be monitored by measuring the change in absorbance at a specific wavelength over time. Similarly, the disappearance of the acyl chloride IR band or the appearance of a product IR band can be tracked. By performing these experiments under different conditions (e.g., varying reactant concentrations or temperature), key kinetic parameters such as the rate constant, reaction order, and activation energy can be determined, providing a quantitative understanding of the reaction mechanism.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis of 2,6-Dimethoxypyridine-4-carbonyl chloride and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact and improve efficiency. rasayanjournal.co.in For pyridine (B92270) derivatives, this has involved creating novel techniques that are both environmentally friendly and effective. nih.govacs.org Future research will likely focus on adapting these green strategies for the synthesis of 2,6-Dimethoxypyridine-4-carbonyl chloride, moving away from traditional methods that may use hazardous solvents and reagents. rasayanjournal.co.in Modern techniques such as microwave-assisted synthesis, which can accelerate reaction times and increase yields, represent a significant area for exploration. nih.govacs.org The development of recyclable and mild catalysts is also a key challenge in producing pyridines sustainably. nih.gov

| Green Synthesis Technique | Key Advantages | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times (2-7 mins), high yields (82-94%), use of safer solvents like ethanol. | Rapid and efficient formation of the pyridine ring or conversion of the corresponding carboxylic acid. | nih.govacs.org |

| Solvent-Free Conditions | Excellent yields, eliminates solvent waste and cost, simplifies product workup. | Solid-state synthesis of the pyridine core from precursors, potentially using a reusable catalyst. | researchgate.net |

| Electrochemical Synthesis | Avoids external chemical oxidants, can be performed in aqueous media, mild conditions. | Electrochemical oxidation of a precursor like 2,6-dimethoxyisonicotinic acid or a related hydrazide to form the acyl chloride. | rsc.org |

| Photochemical Synthesis | Uses light as a reagent, enables unique transformations not possible with thermal methods. | Photo-induced carbonylation or functionalization of the pyridine ring. | organic-chemistry.org |

A significant trend in green chemistry is the move towards solvent-free reaction conditions. This approach not only reduces environmental pollution but also can lead to higher yields and simpler procedures. Research has demonstrated the successful synthesis of 2,4,6-triarylpyridines by reacting chalcones and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, achieving excellent yields. researchgate.net Future work could investigate the feasibility of a solvent-free synthesis for the core structure of 2,6-dimethoxypyridine-4-carbonyl chloride, potentially through a solid-state reaction or by using a reusable catalyst like activated fly ash, which has proven effective in other pyridine syntheses. bhu.ac.in

Modern synthetic methods increasingly employ photochemical and electrochemical approaches to drive reactions under mild and highly selective conditions. numberanalytics.com Electrochemical methods offer a green alternative for synthesis, as demonstrated by the electrochemical preparation of pyridine carboxamides from pyridine carbohydrazides in an aqueous medium, which avoids the need for external chemical oxidants. rsc.org This principle could be extended to the synthesis of 2,6-Dimethoxypyridine-4-carbonyl chloride from its corresponding carboxylic acid. Similarly, photochemical synthesis, which uses light to initiate reactions, offers pathways to unique molecular structures. organic-chemistry.orgnottingham.ac.uk The photochemical activity of N-amidopyridinium salts, for instance, has been used to achieve C4-alkylation of pyridines. organic-chemistry.org Investigating photocatalytic or electrocatalytic routes could provide novel, efficient, and sustainable methods for producing 2,6-Dimethoxypyridine-4-carbonyl chloride and its derivatives. numberanalytics.com

Exploration of Untapped Reactivity Profiles

The reactivity of 2,6-Dimethoxypyridine-4-carbonyl chloride is primarily dictated by the highly electrophilic acyl chloride group. However, the interplay of this group with the electron-donating methoxy (B1213986) substituents on the pyridine ring could lead to unexplored chemical behaviors. The pyridine nitrogen atom, while a Lewis base, has its basicity modulated by the ring substituents. wikipedia.org Future research could focus on leveraging this compound in reactions beyond simple acylation. This could include participation in novel cyclization reactions to form complex heterocyclic systems or its use in transition metal-catalyzed cross-coupling reactions where the entire molecule acts as a structural scaffold. The development of chiral pyridine-N-oxide catalysts has shown that modifying the electronic properties of the pyridine ring can lead to new catalytic activities, a principle that could be applied to derivatives of this compound. acs.orgacs.org

Computational Design of Novel Reactions and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction mechanisms and designing new catalysts. mdpi.comnih.gov Such methods have been used to guide the synthesis of substituted pyridines and to understand their catalytic potential in reactions like acyl transfer. researchgate.netresearchgate.netnih.gov For 2,6-Dimethoxypyridine-4-carbonyl chloride, DFT calculations could be employed to:

Predict its reactivity with various nucleophiles.

Model the transition states of potential new reactions.

Design chiral catalysts for enantioselective transformations involving the acyl chloride group. acs.org

Elucidate the mechanism of Friedel-Crafts type reactions. nih.gov

Analyze its vibrational spectra to support experimental characterization. researchgate.net

By simulating reaction pathways and intermediate stabilities, computational studies can accelerate the discovery of novel applications and optimize reaction conditions, saving significant time and resources in the laboratory. researchgate.net

Application in the Synthesis of Advanced Functional Materials Beyond Traditional Small Molecules

The unique electronic and structural features of the pyridine ring make it a valuable component in advanced materials. organic-chemistry.orgresearchgate.net Pyridine-based compounds are utilized in functional materials due to their coordination ability with metals and their role in creating conjugated systems. rasayanjournal.co.in Future research is expected to explore the use of 2,6-Dimethoxypyridine-4-carbonyl chloride as a key monomer or functionalizing agent for creating sophisticated materials. Potential applications include:

Functional Polymers: The acyl chloride group is a reactive handle for initiating or participating in polymerization reactions, leading to polymers with tunable electronic and physical properties conferred by the dimethoxypyridine moiety.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal centers, making this molecule a candidate for constructing novel MOFs with potential applications in gas storage, catalysis, or sensing.

Fluorescent Dyes and Sensors: Polycyclic systems containing pyridine rings have shown promise as fluorescent dyes. researchgate.net Derivatives of 2,6-Dimethoxypyridine-4-carbonyl chloride could be synthesized to create new dyes with specific spectral properties for use in bio-imaging or as chemical sensors.

Table of Compounds

| Compound Name |

|---|

| 2,4,6-triarylpyridines |

| 2,6-Dimethoxypyridine-4-carbonyl chloride |

| Ammonium acetate |

| Chalcones |

| Pyridine carboxamides |

| Pyridine carbohydrazides |

Mechanistic Studies on Less-Explored Reaction Pathways

Currently, the documented applications of 2,6-dimethoxypyridine-4-carbonyl chloride are primarily centered on its function as an acylating agent. However, the interplay of the electron-donating methoxy groups and the electron-withdrawing carbonyl chloride functionality on the pyridine ring suggests the potential for more complex and less-intuitive reaction pathways. Future research should endeavor to elucidate the mechanisms of such underexplored transformations.

A significant area for investigation would be its behavior in metal-catalyzed cross-coupling reactions. While the chemistry of pyridine derivatives in such reactions is well-established, the specific influence of the 2,6-dimethoxy substitution pattern on oxidative addition, transmetalation, and reductive elimination steps is not documented for the 4-carbonyl chloride derivative. Computational studies, in conjunction with experimental kinetic analysis, could provide deep insights into the operative mechanisms. For instance, investigating its participation in unconventional coupling reactions or its potential to act as a ligand precursor following transformation of the carbonyl chloride group would be a valuable pursuit.

Furthermore, a detailed mechanistic investigation into its cycloaddition potential is warranted. While the core pyridine is generally unreactive as a diene in Diels-Alder reactions, the electronic perturbations induced by the substituents might enable it to participate in [4+2] or other cycloaddition reactions under specific conditions, such as high pressure or with highly reactive dienophiles. Mechanistic probes could help to determine whether such reactions, if observed, proceed through a concerted or a stepwise pathway.

Another avenue for exploration is its reactivity under photoredox catalysis conditions. The electron-rich nature of the 2,6-dimethoxypyridine (B38085) core could make it a suitable substrate for single-electron transfer (SET) processes, potentially leading to novel radical-mediated transformations. acs.org Mechanistic studies in this area would focus on identifying the key intermediates, determining quantum yields, and understanding the role of the catalyst and light in promoting these less-explored reaction pathways.

Development of Chiral Derivatives for Asymmetric Synthesis

The development of novel chiral ligands and catalysts is a perpetual goal in asymmetric synthesis. The 2,6-dimethoxypyridine scaffold presents a unique, albeit challenging, platform for the design of new chiral entities. To date, there is a notable absence of published research on the synthesis and application of chiral derivatives of 2,6-dimethoxypyridine-4-carbonyl chloride in asymmetric catalysis.

Future efforts could be directed towards the introduction of chirality in several ways. One approach involves the functionalization of the pyridine ring with chiral auxiliaries. More ambitiously, the development of atropisomeric derivatives could be explored. The steric hindrance provided by the 2,6-dimethoxy groups, potentially in conjunction with a bulky group at the 3- or 5-position, could lead to restricted rotation around a newly formed C-C or C-N bond, giving rise to stable atropisomers.

Once synthesized, these new chiral 2,6-dimethoxypyridine derivatives, potentially after conversion of the carbonyl chloride to other functional groups, could be evaluated as ligands in a variety of metal-catalyzed asymmetric reactions. The inherent electronic properties of the 2,6-dimethoxypyridine core could offer unique stereoelectronic effects, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or allylic alkylation.

The development of chiral organocatalysts based on this scaffold is another promising direction. For example, the introduction of a chiral amine or phosphine (B1218219) moiety could yield catalysts for a range of asymmetric transformations. The electron-donating methoxy groups would likely modulate the basicity and nucleophilicity of the catalytic center, offering a different reactivity profile compared to existing pyridine-based organocatalysts.

A summary of potential research directions is presented in the table below.

| Research Area | Focus | Potential Applications |